molecular formula C18H12N6OS2 B2587386 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1903152-38-4

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2587386
CAS No.: 1903152-38-4
M. Wt: 392.46
InChI Key: ADBUKURVVCRCIQ-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-3-yl group. A methylene bridge links the triazolopyridazine moiety to a benzo[d]thiazole-2-carboxamide unit.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6OS2/c25-17(18-20-13-3-1-2-4-14(13)27-18)19-9-16-22-21-15-6-5-12(23-24(15)16)11-7-8-26-10-11/h1-8,10H,9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBUKURVVCRCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on the latest research findings.

Compound Overview

Chemical Structure:

  • Molecular Formula: C₁₈H₁₂F₃N₅OS
  • Molecular Weight: 403.4 g/mol
  • CAS Number: 1903157-20-9

The compound features a combination of a thiophene ring, a triazolo-pyridazine unit, and a benzo[d]thiazole moiety. This unique structure suggests diverse biological activities due to the presence of various functional groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with the triazole core have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM . The presence of the thiophene and triazole rings may enhance this activity through specific interactions with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenIC50 (μM)Reference
Compound AM. tuberculosis1.35
Compound BE. coli5.00
Compound CS. aureus3.20

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Triazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary studies indicate that similar compounds exhibit selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM . The incorporation of the benzo[d]thiazole moiety may further enhance this effect.

The exact mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to observed therapeutic effects.

Potential Molecular Targets:

  • Enzymatic Inhibition: Compounds may inhibit enzymes involved in inflammatory processes.
  • DNA/RNA Interactions: The heterocyclic structure may allow for binding to nucleic acids, affecting replication and transcription processes.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of triazolo-pyridazine compounds. For example:

  • Synthesis and Evaluation : A series of novel substituted derivatives were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 μM .
  • Cytotoxicity Studies : In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that several active compounds were nontoxic at effective concentrations, indicating a favorable safety profile for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide have shown cytotoxic effects against various cancer cell lines. A notable study reported that triazolo derivatives demonstrated growth inhibition across multiple cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related benzothiazole derivatives has revealed their effectiveness against bacterial and fungal strains. These findings indicate that this compound may also possess similar antimicrobial activities .

Neuropharmacological Effects

Triazole-containing compounds have been investigated for their neuropharmacological effects. Some derivatives have been shown to act as ligands for central benzodiazepine receptors, which are crucial in the treatment of anxiety and seizure disorders. This suggests that this compound could be explored for anxiolytic or anticonvulsant applications .

Case Study 1: Anticancer Evaluation

A study focused on evaluating the anticancer potential of synthesized derivatives similar to this compound reported significant cytotoxic activity against various cancer cell lines. The most effective compound exhibited an IC50 value of 0.25 μM against HepG2 cells . This underscores the compound's potential as a lead for developing new anticancer agents.

Case Study 2: Neuropharmacological Screening

Another investigation assessed the neuropharmacological effects of triazolo derivatives on anxiety models in rodents. The compounds demonstrated significant anxiolytic-like effects in behavioral tests compared to control groups . This finding supports further exploration into their therapeutic applications in treating anxiety disorders.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylene Bridge

The methylene group (-CH2-) connecting the triazolo-pyridazine and benzo[d]thiazole moieties serves as a reactive site for nucleophilic substitution. For example:

  • Reaction with Thiols :
    Under basic conditions (e.g., K2CO3/DMF), the methylene bridge undergoes substitution with thiols to form thioether derivatives. This reaction is critical for synthesizing analogs with modified biological activity.

Reaction Conditions Product Yield (%)
R-SH + CompoundK2CO3, DMF, 80°CR-S-CH2-Triazolo-pyridazine75–88

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophen-3-yl substituent on the pyridazine ring participates in electrophilic substitution, such as halogenation or nitration:

  • Chlorination :
    Treatment with Cl2/FeCl3 introduces chlorine at the 4-position of the thiophene ring .

  • Nitration :
    HNO3/H2SO4 yields nitro derivatives, which can be reduced to amines for further functionalization .

Reaction Reagents Position Modified Application
ChlorinationCl2, FeCl3Thiophene C4Enhances lipophilicity
NitrationHNO3, H2SO4Thiophene C5Precursor for amino derivatives

Cycloaddition Reactions Involving the Triazole Ring

The triazolo[4,3-b]pyridazine system participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form fused heterocycles. For instance:

  • Reaction with Acetylenedicarboxylate :
    Forms a pyrazolo-triazolo-pyridazine hybrid, expanding the compound’s scaffold .

Reaction Dipolarophile Product Key Feature
1,3-Dipolar cycloadditionDimethyl acetylenedicarboxylatePyrazolo[1,5-a]triazolo-pyridazineEnhanced π-stacking potential

Hydrolysis of the Carboxamide Group

The benzo[d]thiazole-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl reflux converts the carboxamide to a carboxylic acid .

  • Basic Hydrolysis :
    NaOH/EtOH yields the corresponding ammonium salt .

Condition Reagent Product Utility
AcidicHCl, ΔBenzo[d]thiazole-2-carboxylic acidIntermediate for ester derivatives
BasicNaOH, EtOHSodium benzo[d]thiazole-2-carboxylateWater-soluble analog

Condensation Reactions for Schiff Base Formation

The primary amine generated from nitro reduction (see Section 2) reacts with aldehydes to form Schiff bases, enabling further diversification:

Aldehyde Conditions Schiff Base Product Biological Activity
4-ChlorobenzaldehydeEtOH, ΔN=CH-C6H4-ClAntimycobacterial
FurfuralRT, 12hN=CH-FuranAnti-inflammatory

Metal Complexation via Thiazole and Triazole Moieties

The benzo[d]thiazole and triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications:

Metal Salt Conditions Complex Application
CuCl2MeOH, RTCu(II)-thiazole-triazoleAntioxidant
Zn(OAc)2EtOH, refluxZn(II)-carboxamideAnticancer

Photochemical Reactivity

UV irradiation induces C-S bond cleavage in the thiazole ring, generating reactive intermediates for cross-coupling reactions :

Wavelength Product Reactivity
254 nmBenzo[d]thiazole radicalParticipates in Suzuki-Miyaura coupling

Key Research Findings

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the thiophene ring show enhanced activity against Mycobacterium tuberculosis (MIC: 1.56 µg/mL) .

  • Antioxidant Capacity : Cu(II) complexes exhibit radical scavenging activity (IC50: 8.7 µM) .

  • Structural Insights : X-ray crystallography confirms planar geometry of the triazolo-pyridazine core, favoring intercalation with DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridazine-Based Analogs

Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents provide insights into structure-activity relationships (SAR):

  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives (): These analogs exhibit moderate antimicrobial activity against tested microorganisms. Replacing the methyl group with a thiophen-3-yl moiety (as in the target compound) could alter electronic properties and bioactivity .
  • Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate derivatives (): Synthesized via triazole annulation, these compounds demonstrate cytotoxic effects. Compound 24 (structure unspecified) showed significant activity against Hep cell lines (IC50: ~3.7 μg ml⁻¹), though weaker than adriamycin . The target compound’s benzothiazole carboxamide may confer distinct cytotoxicity profiles.

Benzothiazole Carboxamide Derivatives

Benzothiazole carboxamides are prevalent in medicinal chemistry due to their electron-deficient aromatic systems and hydrogen-bonding capabilities:

  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides (): These derivatives, synthesized in ethanol with yields up to 70%, feature a thiazolidinone core instead of triazolopyridazine.
  • N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (): These analogs, prepared via amine coupling, highlight the role of pyridine-thiazole interactions in bioactivity. The target compound’s benzothiazole-2-carboxamide may similarly engage in target binding but lacks the pyridinyl-thiazole scaffold .

Thiophene-Containing Heterocycles

While direct analogs with thiophen-3-yl substituents are absent in the provided evidence, thiophene’s electron-rich nature contrasts with halogenated phenyl groups in . Thiophene may enhance the target compound’s metabolic stability compared to chloro- or fluoro-phenyl analogs .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Synthesis Yield/Approach References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-Thiophen-3-yl, benzothiazole-2-carboxamide Not reported in evidence Likely involves triazole annulation and carboxamide coupling
Compounds [1,2,4]Triazolo[4,3-b]pyridazine 6-Methyl, aryl carboxamide/sulfonamide Moderate antimicrobial activity Coupling with anilines, yields unspecified
Compounds Thiazolidinone Benzothiazole-3-carboxamide, halogenated phenyl Not reported 37–70% in ethanol
Compounds Thiazole 4-Pyridinyl, carboxamide Not reported Amine coupling, series 3a–s
Compound 24 Unspecified Unspecified Cytotoxic (IC50: ~3.7 μg ml⁻¹) Derived from glycinate intermediates

Research Findings and Implications

  • Bioactivity Gaps : While triazolopyridazines in and show antimicrobial and cytotoxic effects, the target compound’s thiophene and benzothiazole substituents could modulate these activities. Further assays are needed to confirm this .
  • Structural Advantages : The benzothiazole-2-carboxamide may offer superior binding compared to 3-carboxamide derivatives () due to positional effects on hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide?

  • Methodology :

  • Stepwise synthesis : Utilize heterocyclic coupling reactions, such as the formation of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with thiophene-substituted pyridazines .
  • Key steps :
  • Thiophene-3-yl introduction via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Amide bond formation between the triazolopyridazine methyl group and benzo[d]thiazole-2-carboxamide using carbodiimide coupling agents (e.g., EDCI/HOBt) .
  • Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or ethanol) significantly affect yield. For example, ethanol/water mixtures reduce side-product formation in analogous triazolopyridazine syntheses .

Q. How are spectroscopic techniques (IR, NMR, MS) applied to confirm the structure of this compound?

  • IR Analysis :

  • Peaks at ~1650–1700 cm⁻¹ confirm C=O stretching in the carboxamide group .
  • Absence of NH₂ stretches (~3300 cm⁻¹) verifies complete cyclization of triazole rings .
    • ¹H-NMR :
  • Thiophene protons appear as doublets at δ 7.2–7.5 ppm .
  • Benzo[d]thiazole methylene protons (CH₂) resonate at δ 4.5–5.0 ppm as a singlet .
    • MS : Molecular ion peaks (M⁺) and fragmentation patterns align with calculated m/z values .

Q. What solvent systems and catalysts enhance yield in multi-step syntheses?

  • Solvents :

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Ethanol/water mixtures (4:1) enhance crystallization of final products .
    • Catalysts :
  • Copper(I) iodide or Pd(PPh₃)₄ for thiophene coupling .
  • Sodium acetate accelerates cyclization in triazole formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Analog synthesis : Replace the thiophene-3-yl group with other heterocycles (e.g., furan, pyridine) to assess electronic effects .
  • Bioassay integration : Test derivatives for kinase inhibition or antimicrobial activity using enzymatic assays (e.g., IC₅₀ determination) .
    • Data analysis : Correlate substituent electronegativity with bioactivity using computational tools (e.g., DFT for charge distribution analysis) .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Challenges :

  • Low yield (~50–65%) in triazole cyclization steps due to competing side reactions .
  • Purification difficulties caused by polar byproducts .
    • Solutions :
  • Use flow chemistry to control reaction kinetics and minimize side products .
  • Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification .

Q. How do conflicting spectral data (e.g., NMR splitting patterns) in related compounds inform structural reassessment?

  • Case study : In triazolopyridazine analogs, unexpected doublets for methylene protons (δ 4.5 ppm) may indicate restricted rotation due to steric hindrance from the benzo[d]thiazole group .
  • Resolution :

  • Variable-temperature NMR to confirm dynamic effects .
  • X-ray crystallography for unambiguous structural confirmation .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., GSK-3β) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
    • Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays .

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